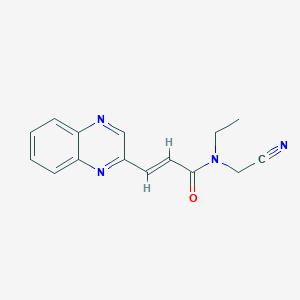

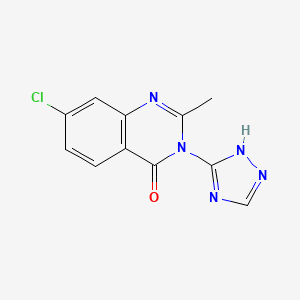

(E)-N-(Cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-N-(Cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide, commonly referred to as QX-314, is a highly selective and potent voltage-gated sodium channel blocker. It is a quaternary lidocaine derivative that is unable to cross the cellular membrane due to its positive charge. QX-314 has been extensively studied for its potential use in pain management, as it can selectively block the transmission of pain signals without affecting other sensory modalities.

Aplicaciones Científicas De Investigación

Catalytic Applications

One research avenue involves the development of ligands such as 2,3-bis(tert-butylmethylphosphino)quinoxaline, which are utilized in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is significant for the synthesis of chiral pharmaceutical ingredients, demonstrating the compound's relevance in catalysis and pharmaceutical synthesis (Imamoto et al., 2012).

Antimicrobial Activity

Quinoxaline derivatives, including those structurally related to the query compound, have been studied for their antimicrobial properties. For instance, quinoxaline N,N-dioxide and its derivatives were evaluated against various bacterial and yeast strains, showing potential as new drugs for antimicrobial chemotherapy due to their low minimum inhibitory concentrations and effective bacterial strain elimination, suggesting their application in addressing microbial resistance issues (Vieira et al., 2014).

Antitubercular Activity

Research on dihydro-6H-quinolin-5-ones, a class of compounds including the queried chemical structure, has demonstrated significant antitubercular activity. These compounds, synthesized through a one-pot condensation process, have been screened for their efficacy against Mycobacterium tuberculosis, with some showing promising results comparable to existing treatments. This highlights their potential in developing new antitubercular agents (Kantevari et al., 2011).

Chemical Synthesis and Structural Studies

The synthesis and structural characterization of compounds bearing the quinoxaline moiety, including studies on their tautomeric forms and chemical reactivity, form a significant portion of the research landscape. These studies provide foundational knowledge for the development of novel compounds with tailored properties for various applications, from materials science to biomedicine (Mondelli & Merlini, 1966).

Propiedades

IUPAC Name |

(E)-N-(cyanomethyl)-N-ethyl-3-quinoxalin-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4O/c1-2-19(10-9-16)15(20)8-7-12-11-17-13-5-3-4-6-14(13)18-12/h3-8,11H,2,10H2,1H3/b8-7+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXWKYFGAXVXMD-BQYQJAHWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC#N)C(=O)C=CC1=NC2=CC=CC=C2N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC#N)C(=O)/C=C/C1=NC2=CC=CC=C2N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chloro-4-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/no-structure.png)

![Ethyl 2-[({[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2372284.png)

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-propylsulfanylpurine-2,6-dione](/img/structure/B2372286.png)

![N-(3-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2372290.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2372295.png)

![N-(1-cyano-1-methylpropyl)-2-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2372303.png)

![2-[(2,3-Dimethoxybenzyl)amino]-2-oxoethyl (3-fluorophenyl)acetate](/img/structure/B2372305.png)